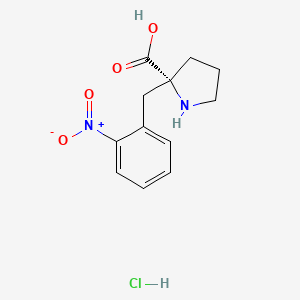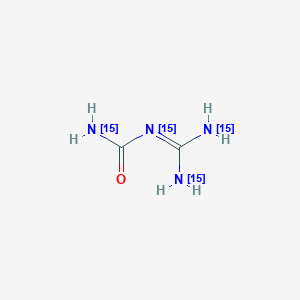
2-(Trifluoromethyl)pyrimidine-5-carbonitrile
Vue d'ensemble
Description
2-(Trifluoromethyl)pyrimidine-5-carbonitrile is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group attached to the pyrimidine ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)pyrimidine-5-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate nitrile and trifluoromethyl-containing intermediates under controlled conditions. For instance, the reaction of 2-chloro-5-trifluoromethylpyrimidine with sodium cyanide in the presence of a suitable solvent can yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trifluoromethyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the nitrile group can be replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered chemical properties.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium cyanide, various halides, and oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include substituted pyrimidines, pyrimidine derivatives with different functional groups, and complex heterocyclic compounds.
Applications De Recherche Scientifique
2-(Trifluoromethyl)pyrimidine-5-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various organic molecules and heterocyclic compounds.
Biology: It is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound has been shown to inhibit the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), leading to the disruption of cell signaling pathways involved in cell proliferation and survival . The compound’s trifluoromethyl group enhances its binding affinity to these targets, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
2-(Trifluoromethyl)pyrimidine-5-carbonitrile can be compared with other similar compounds, such as:
2-Chloro-5-trifluoromethylpyrimidine: Similar in structure but with a chlorine atom instead of a nitrile group, used in different synthetic applications.
2-(Trifluoromethyl)pyridine-5-carbonitrile: A pyridine derivative with similar chemical properties but different biological activities.
2-(Trifluoromethyl)benzene-5-carbonitrile: A benzene derivative with a trifluoromethyl group, used in various industrial applications.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the pyrimidine ring, which imparts distinct chemical and biological properties, making it a valuable compound for diverse research and industrial applications.
Propriétés
IUPAC Name |
2-(trifluoromethyl)pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3N3/c7-6(8,9)5-11-2-4(1-10)3-12-5/h2-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNHQIRJJFLMDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662757 | |
| Record name | 2-(Trifluoromethyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032229-36-9 | |
| Record name | 2-(Trifluoromethyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1'-(tert-Butoxycarbonyl)-[1,3'-biazetidine]-3-carboxylic acid](/img/structure/B1500077.png)

![Methyl 5-cyano-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1500084.png)
![Methyl thieno[3,2-b]pyridine-3-carboxylate](/img/structure/B1500085.png)

![3-N-Boc-Amino-1-[2-amino-1-(2-chloro-phenyl)-ethyl]-pyrrolidine](/img/structure/B1500090.png)




![1-[2-Amino-1-(4-amino-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1500098.png)

